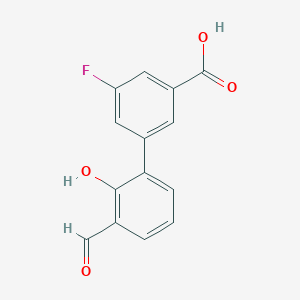
4-(2,3-Dichlorophenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dichlorophenyl)-2-formylphenol, 95% (4-DCFP) is a phenolic compound with a wide range of applications in the scientific research field. It is a versatile and highly reactive compound, which is used in the synthesis of various other compounds and has been studied for its unique properties. 4-DCFP has been found to be an effective catalyst in the synthesis of several different compounds, as well as having potential applications in the field of biochemistry and physiology.
科学研究应用
4-(2,3-Dichlorophenyl)-2-formylphenol, 95% has a wide range of applications in the scientific research field. It is a versatile compound that can be used in the synthesis of other compounds, such as polymers and drugs. It has been used in the synthesis of polymers for drug delivery, and in the synthesis of drugs for the treatment of cancer and other diseases. It has also been used in the synthesis of nanomaterials for various applications. Additionally, 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% has been studied for its potential applications in biochemistry and physiology.
作用机制
The mechanism of action of 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act by binding to certain enzymes and other proteins, which can then alter their activity. This can lead to changes in the biochemical and physiological processes of the body. It has also been suggested that 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% may act as an antioxidant, which could be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% are still being studied. However, it has been shown to have an inhibitory effect on certain enzymes, which can lead to changes in the biochemical and physiological processes of the body. It has also been suggested that 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% may act as an antioxidant, which could be beneficial in the treatment of certain diseases. Additionally, 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% has been shown to have anti-inflammatory and anti-cancer properties, which could be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
4-(2,3-Dichlorophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it easy to use in the synthesis of other compounds. Additionally, it is relatively inexpensive, which makes it an attractive option for laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to purify the product, and it can be toxic if not handled properly.
未来方向
There are several potential future directions for the use of 4-(2,3-Dichlorophenyl)-2-formylphenol, 95%. One potential direction is its use in the synthesis of new compounds, such as polymers and drugs. Additionally, it could be used in the development of new nanomaterials for various applications. Additionally, further research into its biochemical and physiological effects could lead to new treatments for various diseases. Finally, further research into its mechanism of action could lead to new insights into the biochemical and physiological processes of the body.
合成方法
The synthesis of 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% is a relatively simple process that can be completed in a few steps. One commonly used method involves the reaction of 2,3-dichlorophenol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% as the major product, with other minor byproducts. The reaction can be optimized by varying the reaction parameters such as temperature, time, and concentration of reactants. The product can then be purified by column chromatography or recrystallization.
属性
IUPAC Name |
5-(2,3-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPRUBQZCTVEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685275 |
Source


|
| Record name | 2',3'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1111129-06-6 |
Source


|
| Record name | 2',3'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)



![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)



